五味子素U

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

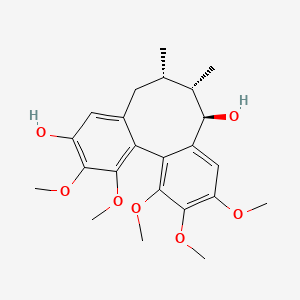

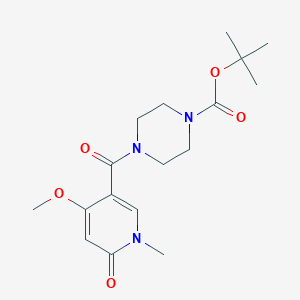

Gomisin U is a compound with the molecular formula C23H30O7 . It is a powder in physical form and is derived from the Schisandra genus .

Synthesis Analysis

The synthesis of Gomisin U involves key genes and cytochrome P450 (CYP) enzymes . Notably, the CYP genes DN6828 and DN2874-i3 exhibited up-regulation in roots across both male and female plants, while DN51746 was specifically up-regulated in male roots . This indicates a potential gender-specific aspect in Gomisin U biosynthesis .Molecular Structure Analysis

The molecular structure of Gomisin U involves distinct hydrogen bonds and π–π interactions . These interactions might result in different catalytic activity for Gomisin U biosynthesis .Chemical Reactions Analysis

The transformation of Schizandrin into Gomisin U was accomplished by a combination of biotransformation and chemical reactions . The biotransformation, microbial O-demethylation of Schizandrin by Cunninghamella echinulata var. elegans (ATCC 9245) produced two novel metabolites .Physical And Chemical Properties Analysis

Gomisin U is a powder with a molecular formula of C23H30O7 and a molecular weight of 418.5 . .科学研究应用

认知损伤治疗

五味子素A,五味子的成分,已被证明具有作为认知损伤治疗的潜力。它显著逆转了小鼠中东莨菪碱诱导的认知损伤,表明其在增强胆碱能神经系统中的作用(Kim et al., 2006).

高葡萄糖氧化应激中的成骨细胞分化

五味子素A在高葡萄糖诱导的氧化应激下对成骨细胞分化起作用,这通常是糖尿病的并发症。它增强了HO-1表达、线粒体生物发生因子、抗氧化酶、成骨细胞分化分子和矿化,表明其作为糖尿病引发的骨质脆弱性骨折和植入物失效的治疗剂的潜力(Takanche et al., 2019).

肝脂质生成抑制

五味子素J来自五味子,抑制HepG2细胞中脂质积累,表明其在治疗非酒精性脂肪肝病中的潜力。它抑制脂生成酶和炎性介质,同时增加脂解酶,通过AMPK依赖性通路和抑制肥白蛋白A调节(Kim et al., 2015).

衰老进程调节和抗衰老

五味子素A促进线粒体生物发生和自噬,这影响抗衰老进程。它抑制ROS产生和应激诱导的早衰人类二倍体成纤维细胞中衰老相关分子的活性,提出了一种潜在的治疗化合物,以增强细胞内稳态,对抗衰老进程(Kim et al., 2018).

内皮一氧化氮合酶激活

五味子素A诱导人冠状动脉内皮细胞中内皮一氧化氮合酶(eNOS)的Ca2+依赖性激活,与NO产生和内皮依赖性血管舒张有关。这表明在心血管健康中发挥作用(Park et al., 2009).

对肝肾损伤的保护作用

五味子素A对CCl(4)暴露引起的肝肾损伤表现出显着的保护作用,表明其在治疗肝肾损伤中的作用。它差异地调节MAPK信号转导途径(Hwang et al., 2013).

抗炎和神经保护作用

五味子素A抑制炎性介质的产生,并通过减弱小胶质细胞介导的神经炎症反应发挥神经保护作用。它抑制TLR4介导的NF-κB和MAPKs信号通路(Wang et al., 2014).

抗过敏作用

五味子素N,存在于五味子中,通过抑制骨髓来源肥大细胞中白细胞介素-6 (IL-6)、前列腺素 D2 (PGD2)、白三烯 C4 (LTC4) 和环氧合酶-2 (COX-2) 蛋白的产生,表现出显着的抗过敏作用。这表明其在过敏治疗中的潜在用途(Chae et al., 2011).

黑色素生成抑制

五味子素N通过下调黑色素皮质激素1受体(MC1R)、腺苷酸环化酶2、微眼相关转录因子(MITF)、酪氨酸酶和相关蛋白,可能通过调节PI3K/Akt和MAPK/ERK途径来抑制黑色素生成(Chae et al., 2017).

逆转癌症中的多药耐药

五味子素A改变HepG2-DR细胞中P-糖蛋白介导的多药耐药,表明其在癌症治疗中的潜力。它可能与底物同时与Pgp结合并改变Pgp-底物相互作用(Wan et al., 2006).

癌症中的抗转移作用

五味子素A通过诱导AMPK、ERK和JNK激活并抑制上皮-间质转化(EMT),在转移性黑色素瘤中表现出抗转移作用(Han et al., 2019).

作用机制

Gomisin U exhibits its effects primarily by triggering apoptosis, arresting the cell cycle, inducing oxidative stress, modulating autophagy, and disrupting essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . It also amplifies the impact of traditional chemotherapy treatments, suggesting its potential role as supportive adjuncts in cancer therapy .

属性

IUPAC Name |

(9S,10S,11R)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNANNZAGLCKFOL-SYTFOFBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@H]1C)O)OC)OC)OC)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[2-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2450001.png)

![Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2450007.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2450013.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)